Cas no 2228301-94-6 (1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one)

1-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)cyclopropylethan-1-one is a cyclopropyl ketone derivative featuring a tetrahydronaphthalene backbone, which enhances its structural rigidity and potential reactivity. This compound is of interest in synthetic organic chemistry due to its unique steric and electronic properties, making it a valuable intermediate for the development of complex molecules, including pharmaceuticals and agrochemicals. The cyclopropyl group contributes to ring strain, which can facilitate selective transformations, while the tetrahydronaphthalene moiety offers opportunities for further functionalization. Its well-defined structure and stability under various conditions make it suitable for applications requiring precise molecular control. Researchers may explore its utility in cyclopropanation reactions or as a building block for bioactive compounds.
1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one structure
2228301-94-6 structure
商品名:1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one
CAS番号:2228301-94-6
MF:C15H18O
メガワット:214.302824497223
CID:6126626
PubChem ID:165615061

1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one
    • 1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
    • 2228301-94-6
    • EN300-1816043
    • インチ: 1S/C15H18O/c1-11(16)15(9-10-15)14-8-4-6-12-5-2-3-7-13(12)14/h4,6,8H,2-3,5,7,9-10H2,1H3
    • InChIKey: HVRKTAIUIYBVBB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1(C2=CC=CC3CCCCC2=3)CC1

計算された属性

  • せいみつぶんしりょう: 214.135765193g/mol
  • どういたいしつりょう: 214.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1816043-0.1g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
0.1g
$956.0 2023-09-19
Enamine
EN300-1816043-0.25g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
0.25g
$999.0 2023-09-19
Enamine
EN300-1816043-5.0g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
5g
$3147.0 2023-06-03
Enamine
EN300-1816043-0.5g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
0.5g
$1043.0 2023-09-19
Enamine
EN300-1816043-2.5g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
2.5g
$2127.0 2023-09-19
Enamine
EN300-1816043-1g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
1g
$1086.0 2023-09-19
Enamine
EN300-1816043-5g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
5g
$3147.0 2023-09-19
Enamine
EN300-1816043-0.05g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
0.05g
$912.0 2023-09-19
Enamine
EN300-1816043-1.0g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
1g
$1086.0 2023-06-03
Enamine
EN300-1816043-10.0g
1-[1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropyl]ethan-1-one
2228301-94-6
10g
$4667.0 2023-06-03

1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one 関連文献

1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2228301-94-6 and Product Name: 1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one

The compound identified by the CAS number 2228301-94-6 and the product name 1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a 5,6,7,8-tetrahydronaphthalen-1-yl moiety and a cyclopropylethan-1-one group suggests a complex interplay of electronic and steric effects, which are critical in determining its chemical behavior and biological efficacy.

In recent years, there has been a growing interest in developing novel scaffolds for drug discovery. The 5,6,7,8-tetrahydronaphthalen-1-yl group is known for its ability to enhance solubility and metabolic stability, making it an attractive component in medicinal chemistry. This feature is particularly relevant in the context of oral bioavailability, a key parameter in drug development. The cyclopropylethan-1-one moiety introduces rigidity to the molecular structure, which can influence binding affinity and selectivity. Such structural motifs are often explored in the design of kinase inhibitors and other enzyme-targeting agents.

Recent studies have highlighted the importance of cyclopropyl-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity through steric hindrance. For instance, cyclopropyl groups have been shown to improve binding interactions by occupying specific pockets on the target protein. In the case of 1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one, the combination of these structural elements may lead to enhanced pharmacological properties. This compound has been investigated for its potential role in inhibiting various enzymes involved in inflammatory pathways.

The biological activity of this compound has been a subject of extensive research. Preclinical studies have demonstrated that derivatives of the 5,6,7,8-tetrahydronaphthalen-1-yl scaffold exhibit anti-inflammatory and analgesic properties. The introduction of the cyclopropylethan-1-one group further refines these activities by enhancing binding affinity to specific targets. For example, researchers have observed that this compound interacts with cyclooxygenase (COX) enzymes with high selectivity. This selectivity is crucial for minimizing side effects associated with non-selective COX inhibitors.

Moreover, the structural complexity of 1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one allows for further derivatization and optimization. Medicinal chemists have employed various synthetic strategies to modify this core structure while maintaining or enhancing its biological activity. Techniques such as functional group interconversion and regioselective substitutions have been utilized to explore new analogs with improved pharmacokinetic profiles. These efforts align with the broader goal of developing next-generation therapeutics that offer greater efficacy and safety.

The compound's potential applications extend beyond anti-inflammatory therapy. Preliminary data suggest that it may also exhibit antineoplastic properties by inhibiting key signaling pathways involved in cancer cell proliferation. The 5,6,7,8-tetrahydronaphthalen-1-yl moiety is known to interact with DNA-binding proteins, which could be exploited for therapeutic purposes. Additionally, the cyclopropylethan-1-one group may contribute to its ability to disrupt microtubule formation in cancer cells.

In conclusion, 1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery. As research continues to uncover new therapeutic targets and mechanisms of action, this compound holds significant potential for contributing to advancements in medicine.

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